molecular formula C9H6O4 B1626381 6-Methoxybenzofuran-2,3-dione CAS No. 49753-64-2

6-Methoxybenzofuran-2,3-dione

Cat. No. B1626381
CAS RN: 49753-64-2
M. Wt: 178.14 g/mol
InChI Key: BJLMJXUETLTPDL-UHFFFAOYSA-N
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Description

6-Methoxybenzofuran-2,3-dione is a chemical compound with the molecular formula C9H6O4 . It is a benzofuran derivative, which is a class of compounds that are ubiquitous in nature . Benzofuran compounds have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling . A specific synthesis route for 6-Methoxybenzofuran-2,3-dione involves the reaction of 6-methoxysalicylaldehyde with chloroacetone and potassium carbonate .


Molecular Structure Analysis

The molecular structure of 6-Methoxybenzofuran-2,3-dione consists of a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The molecular weight of this compound is 178.14154 .


Chemical Reactions Analysis

Benzofuran compounds, including 6-Methoxybenzofuran-2,3-dione, can undergo various chemical reactions. For example, a domino reaction involving the first Friedel-alkylation and subsequent intramolecular lactonization can lead to the formation of various phenol derivatives . Photochemical reactions of 6-Methoxybenzofuran-2,3-dione with styrene have also been reported .

Scientific Research Applications

Synthesis of Condensed γ-Lactams and Xanthones

6-Methoxybenzofuran-2,3-dione is utilized in the synthesis of condensed γ-lactam heterocycles and substituted xanthone derivatives. A study by Chandrasekhar et al. (2000) explored the alkylation of cyclic-1,3-diones with 2-bromo-6-methoxybenzofuran-3-one, leading to these novel compounds.

Development of β-Tricarbonyl Compounds

In another application, 6-Methoxybenzofuran-2,3-dione reacted with alkyl carbamates to yield new β-tricarbonyl compounds. The work of Saçmacı et al. (2008) demonstrated the conversion of these compounds into various derivatives, contributing to chemical research in this area.

Isolation in Plant Chemical Investigation

A study by Luu et al. (2020) on the Vietnamese plant Aegiceras floridum identified 6-Methoxybenzofuran-2,3-dione among other compounds, highlighting its natural occurrence and potential biological significance.

Synthesis and Structural Studies

Prieto et al. (2007) described the synthesis of ruthenium(II) complexes involving 6-Methoxybenzofuran-2,3-dione as a ligand. This research contributes to the understanding of the structural and redox properties of such complexes.

Synthesis of Heterocycles and Acid-Base Indicators

Research has also been done on synthesizing heterocyclic compounds and potential acid-base indicators using 6-Methoxybenzofuran-2,3-dione. For instance, Pyrko (2021) developed a new derivative of 6-Methoxybenzofuran-2,3-dione for use as an acid-base titration indicator.

Novel Polycyclic Heteroaromatic Compounds

Patankar et al. (2008) synthesized novel polycyclic heteroaromatic compounds using 6-Methoxybenzofuran-2,3-dione, exploring versatile chemical reactions and contributing to organic chemistry.

Application in Organic Synthesis

6-Methoxybenzofuran-2,3-dione has been used in various organic synthesis processes. Worlikar and Larock (2008) described its use in the palladium-catalyzed synthesis of isoindole-1,3-diones, demonstrating its versatility in organic chemistry.

Synthesis of Diketopyrrolopyrrole Derivatives

6-Methoxybenzofuran-2,3-dione has been involved in the synthesis of diketopyrrolopyrrole derivatives, which are of interest in optoelectronic materials and biological systems. Zhang et al. (2014) explored its role in the synthesis of these compounds, noting their potential applications.

Anticancer Agent Development

A series of 2-aroylquinoline-5,8-diones, synthesized using 6-Methoxybenzofuran-2,3-dione, showed promising anticancer properties. Nepali et al. (2016) reported the anti-proliferative activity of these compounds, highlighting their potential in cancer therapy.

Mass Spectral Analysis

In the field of mass spectral analysis, El-Deen and Ibrahim (2003) utilized 6-Methoxybenzofuran-2,3-dione derivatives to study mass spectra characteristics, contributing to analytical chemistry.

Safety And Hazards

In terms of safety and hazards, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools when handling 6-Methoxybenzofuran-2,3-dione . In case of accidental ingestion or contact, immediate medical attention is advised .

Future Directions

Benzofuran compounds, including 6-Methoxybenzofuran-2,3-dione, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on the development of small-molecule bone-promoting drugs and the exploration of new synthesis methods .

properties

IUPAC Name

6-methoxy-1-benzofuran-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O4/c1-12-5-2-3-6-7(4-5)13-9(11)8(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLMJXUETLTPDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70513596
Record name 6-Methoxy-1-benzofuran-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70513596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxybenzofuran-2,3-dione

CAS RN

49753-64-2
Record name 6-Methoxy-1-benzofuran-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70513596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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